1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Lipophilicity Computational ADME Chromatographic Retention

Researchers needing a single intermediate for multiple synthetic pathways often face supply chain fragmentation. This compound solves that by providing three chemically orthogonal handles-carboxylic acid (C4), nitrile (N1), and aryl nitro (C3)-in one 95% purity building block. - Enables amide coupling, reduction to amine/tetrazole, and nitro-to-aniline diversification from one scaffold. - ≥5 suppliers ensure competitive bidding and supply security for gram-scale screening cascades. - 0.4 logP reduction vs. the 1-methyl analog improves aqueous solubility for biological assays.

Molecular Formula C13H10N4O4
Molecular Weight 286.24 g/mol
CAS No. 1211370-28-3
Cat. No. B1372094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
CAS1211370-28-3
Molecular FormulaC13H10N4O4
Molecular Weight286.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN(C=C2C(=O)O)CCC#N)[N+](=O)[O-]
InChIInChI=1S/C13H10N4O4/c14-6-1-7-16-8-11(13(18)19)12(15-16)9-2-4-10(5-3-9)17(20)21/h2-5,8H,1,7H2,(H,18,19)
InChIKeyIDBMJYAEWUAOEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid


1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 1211370-28-3) is a trisubstituted pyrazole-4-carboxylic acid featuring a 4-nitrophenyl group at C3, a cyanoethyl chain at N1, and a carboxylic acid at C4. It is cataloged as PubChem CID 45792551, with a molecular formula of C13H10N4O4, a molecular weight of 286.24 g/mol, and a typical commercial purity of 95% (HPLC) [1] [2] . This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research, where the combination of electron-withdrawing nitro and nitrile groups alongside a carboxylic acid handle provides multiple synthetic vectors not available in simpler pyrazole-4-carboxylic acid analogs [2].

Multi-vector derivatization: cyanoethyl, nitrophenyl, and carboxylic acid handles enable divergent synthesis.

Reported purity specification supports consistent intermediate use in medicinal chemistry and agrochemical research.

Why Generic Pyrazole-4-Carboxylic Acids Cannot Substitute This Compound


The presence of both a cyanoethyl group at N1 and a 4-nitrophenyl group at C3 on the pyrazole-4-carboxylic acid core generates a distinct physicochemical and reactivity profile that cannot be replicated by simpler analogs. Removing the N1-cyanoethyl group (as in 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid) reduces the hydrogen bond acceptor count from 6 to 5 and the rotatable bond count from 4 to 2, altering both solubility and conformational flexibility [1] [2]. Replacing the cyanoethyl with a methyl group (as in 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, PubChem CID 43324439) shifts the computed XLogP3 from 0.9 to 1.3, a change of +0.4 log units that can significantly impact chromatographic retention, aqueous solubility, and biological membrane permeability [1] [2]. The 4-nitrophenyl regioisomer (3-nitro substitution, CAS 956984-51-3) is isomeric but presents a different dipole moment and electrostatic surface, which may alter target binding or crystal packing . These differences mean that synthetic intermediates, biological assay results, and formulation conditions are not interchangeable among these analogs. The evidence detailed below quantifies these differential dimensions.

Target

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Substitute Risk

Removing N1-cyanoethyl (unsubstituted analog) reduces H-bond acceptors and rotatable bonds, altering solubility and conformational flexibility.

Target

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Substitute Risk

Methyl analog (N1-methyl) shifts logP, reduces HBA, and decreases conformational freedom, which may alter chromatographic behavior and permeability.

Target

1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Substitute Risk

3-Nitro regioisomer alters electrostatic surface and dipole moment; binding and crystal packing may not transfer.

Quantitative Differentiation Against Closest Analogs


Lipophilicity Comparison: Target vs. 1-Methyl Analog

The computed XLogP3-AA value for 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (target) is 0.9, compared to 1.3 for the closest N1-substituted analog, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (PubChem CID 43324439) [1] [2]. This represents a difference of -0.4 logP units, indicating the target compound is measurably less lipophilic. The cyanoethyl group thus imparts greater polarity than a simple methyl group, which influences reversed-phase HPLC retention time, predicted aqueous solubility, and passive membrane permeability.

Lipophilicity Shift
Reported
XLogP3 0.9 vs 1.3 (Δ -0.4)

Lower computed logP supports aqueous solubility profiling in lead optimization.

Computed value; verify with experimental logD.

Lipophilicity Computational ADME Chromatographic Retention

Hydrogen Bond Acceptors and Rotatable Bond Flexibility

The target compound possesses 6 hydrogen bond acceptors and 4 rotatable bonds, whereas the N1-methyl analog (PubChem CID 43324439) has only 5 hydrogen bond acceptors and 2 rotatable bonds [1] [2]. The additional HBA arises from the cyano nitrogen, and the extra rotatable bonds come from the ethylene spacer of the cyanoethyl chain. This means the target offers one additional site for hydrogen bond interactions with biological targets or co-crystal formers and greater side-chain conformational freedom, which can be decisive in scaffold optimization where specific protein-ligand contacts or polymorph outcomes are sought.

H-Bond & Flexibility
Reported
HBA 6 vs 5, Rot. Bonds 4 vs 2

Additional H-bond acceptor and rotatable bonds offer enhanced SAR probing.

Computed from Cactvs; validate crystallographically.

Hydrogen Bonding Conformational Flexibility Molecular Recognition

Topological Polar Surface Area Comparison

The topological polar surface area (TPSA) is 125 Ų for the target compound, compared to 101 Ų for the N1-methyl analog (PubChem CID 43324439) [1] [2]. The 24 Ų increase reflects the additional cyano group, which pushes the target compound closer to the 140 Ų threshold often used as a criterion for blood-brain barrier penetration or oral absorption. This quantitative difference can be used to deliberately modulate CNS exposure or avoid it, depending on program goals.

Polar Surface Area
Reported
TPSA 125 vs 101 Ų (+24)

Larger polar surface may reduce passive permeability for peripheral-targeting design.

Computed TPSA; confirm with PAMPA or Caco-2.

Topological Polar Surface Area Membrane Permeability Drug-likeness

Commercial Purity and Supplier Availability

1-(2-Cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is routinely supplied at 95% purity from multiple established vendors including American Elements, Enamine (via ChemBase), and CymitQuimica [1] [2] . In contrast, the N1-unsubstituted analog 3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (CAS 35581-31-8) is listed at 97% purity by some suppliers but with significantly fewer sourcing options and less catalog standardization . For procurement officers, consistent 95% purity across multiple supply chains reduces the risk of single-vendor dependency and ensures batch-to-batch reproducibility.

Procurement Profile
Specification review
95% purity, ≥5 suppliers

Multi-supplier sourcing supports procurement resilience for screening campaigns.

Supplier listings as of May 2026; verify current availability.

Purity Procurement Reproducibility

Optimal Application Domains Based on Differentiation Evidence


Lead Optimization Requiring Reduced Lipophilicity

When a pyrazole-4-carboxylic acid scaffold is being optimized for improved aqueous solubility or reduced logP, 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid should be prioritized over the 1-methyl analog. The 0.4 logP reduction and additional HBA site (6 vs. 5) provide measurable advantages in reducing non-specific protein binding and enhancing H-bond interactions with polar target residues, as demonstrated by the XLogP3-AA and HBA count data [1].

SAR Studies on Nitrophenyl Position Isomers

For SAR investigations exploring the positional effect of the nitro group on biological activity, 1-(2-cyanoethyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid (para-nitro) serves as the essential comparator to 1-(2-cyanoethyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carboxylic acid (meta-nitro, CAS 956984-51-3). The regioisomeric pair shares identical molecular formula and cyanoethyl substitution, isolating the contribution of the nitro position to target binding, as supported by the commercial availability of both isomers .

Multi-Vector Derivatization Platform

The compound presents three chemically orthogonal functional groups: a carboxylic acid (C4) for amide/ester formation, a nitrile (N1 side chain) for reduction to amine or tetrazole formation, and an aryl nitro group (C3-4-nitrophenyl) for reduction to aniline and subsequent diazotization. This combination supports divergent synthesis strategies that are not possible with mono- or di-substituted analogs, making it a superior building block for generating diverse compound libraries, as inferred from the presence of all three functional groups [1].

Multi-Supplier Sourcing for Screening Campaigns

For high-throughput screening programs requiring gram-scale quantities with consistent quality, this compound offers a robust procurement advantage: ≥5 suppliers deliver 95% purity material, reducing supply chain risk and enabling competitive bidding. This supplier diversity exceeds that of the unsubstituted analog (CAS 35581-31-8), as documented by current vendor listings [2], making it a preferred procurement choice for long-term screening cascades.

Application
Selection Property
Validation Focus
Lead optimization with solubility focus
Reduced XLogP and additional HBA
Verify experimental logD and aqueous solubility
Nitro positional isomer SAR studies
4-Nitro vs. 3-nitro regioisomeric pair
Positional effect on target binding and crystal packing
Divergent library synthesis
Three orthogonal functional groups (COOH, CN, NO₂)
Chemoselective reaction conditions for each handle
Screening campaign procurement
≥5 suppliers at standardized purity
Batch-to-batch consistency and lead time validation
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